molecular formula C11H5F4N3O3 B1411202 3-(2-fluoro-4-nitrophenyl)-6-(trifluoromethyl)pyrimidin-4(3H)-one CAS No. 1823188-35-7

3-(2-fluoro-4-nitrophenyl)-6-(trifluoromethyl)pyrimidin-4(3H)-one

Cat. No. B1411202
M. Wt: 303.17 g/mol
InChI Key: OTAGNLXZAZSJPE-UHFFFAOYSA-N
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Description

3-(2-Fluoro-4-nitrophenyl)-6-(trifluoromethyl)pyrimidin-4(3H)-one, also known as FNPTF, is a synthetic compound that has been studied for its potential applications in scientific research. FNPTF has been found to possess a variety of biochemical and physiological effects, and its unique structure makes it a valuable tool for studying the mechanisms of action of various compounds.

Scientific Research Applications

Synthesis and Derivatives

  • Synthesis of Analogues

    The synthesis of trifluoromethylated analogues of 4,5-dihydroorotic acid from 4-(trifluoromethyl)pyrimidin-2(1H)-ones, including a compound similar to the one , was demonstrated. These compounds were used to create new trifluoromethylated analogues with potential biological relevance (Sukach et al., 2015).

  • Antitumor Drug Intermediate

    The compound was used as an intermediate in synthesizing antitumor drugs, particularly small molecular inhibitors of cancer (Gan et al., 2021).

Chemical and Physical Properties

  • Crystal Structure Analysis: The crystal structure of similar pyrimidinone compounds was determined, providing insight into their conformational peculiarities. Such studies are crucial for understanding the biological activity of these compounds (Rybalova et al., 2004).

Biological Activities

  • Anti-inflammatory and Analgesic Potential

    Pyrimidine derivatives, related to the compound , were synthesized and screened for anti-inflammatory and analgesic activities. The nature of the substituents played a significant role in these activities (Muralidharan et al., 2019).

  • Anticancer Activity

    Novel fluorinated coumarin-pyrimidine hybrids, related to the compound, were synthesized and showed significant cytotoxicity against human cancer cell lines. These studies highlight the potential of such compounds in cancer therapy (Hosamani et al., 2015).

  • Fungicidal Activities

    Some fluorine-containing pyrido[4,3-d]pyrimidin-4(3H)-ones, similar to the compound , exhibited inhibition activities against fungal pathogens, suggesting their potential as fungicides (Ren et al., 2007).

properties

IUPAC Name

3-(2-fluoro-4-nitrophenyl)-6-(trifluoromethyl)pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5F4N3O3/c12-7-3-6(18(20)21)1-2-8(7)17-5-16-9(4-10(17)19)11(13,14)15/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTAGNLXZAZSJPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])F)N2C=NC(=CC2=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5F4N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-fluoro-4-nitrophenyl)-6-(trifluoromethyl)pyrimidin-4(3H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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